

An In-depth Technical Guide to Pentachloropyridine: Molecular Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: Pentachloropyridine

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This technical guide provides a comprehensive overview of **pentachloropyridine** (PCP), a perhalogenated heterocyclic compound. The document details its molecular structure, physicochemical properties, and established synthesis protocols, presenting key data in a structured format for ease of reference and comparison.

Molecular Structure and Identification

Pentachloropyridine is a chlorinated derivative of pyridine where all five hydrogen atoms on the pyridine ring have been substituted with chlorine atoms.^[1] Its structure is characterized by a six-membered aromatic ring containing one nitrogen atom, with chlorine atoms at positions 2, 3, 4, 5, and 6.^{[1][2]} This high degree of chlorination contributes to its chemical stability.^[1]

The fundamental identifiers and structural details of **pentachloropyridine** are summarized below.

Identifier	Value
IUPAC Name	2,3,4,5,6-Pentachloropyridine[2]
Synonyms	Perchloropyridine, Pyridine, pentachloro-[2][3]
CAS Number	2176-62-7[2][3]
Molecular Formula	C ₅ Cl ₅ N[2][3]
Molecular Weight	251.325 g/mol [2][3], 251.33 g/mol [4], 251.32 g/mol [5][6]
InChI	InChI=1S/C5Cl5N/c6-1-2(7)4(9)11-5(10)3(1)8[2][3]
InChIKey	DNDPLEAVNVOOQZ-UHFFFAOYSA-N[2][3]
Canonical SMILES	C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)Cl[7]

Physicochemical and Toxicological Properties

Pentachloropyridine is typically a white to off-white or pale yellow solid at room temperature. [1][8] It exhibits low solubility in water but is more soluble in organic solvents like hot ethanol.[1][9] The key physicochemical and toxicological data are presented in the following table for easy reference.

Property	Value
Melting Point	124-126 °C[9], 125.5 °C[7]
Boiling Point	280 °C[7][9]
Appearance	White to off-white solid/chunks/flakes[1][9][10]
Solubility	Insoluble in water; Soluble in hot ethanol, ether[9]
Vapor Density	8.4 (vs air)[9]
Ionization Energy	9.44 eV[2][6]
logP (Octanol/Water)	4.349 (Calculated)[6]
Toxicity (LD50, oral, rat)	235 mg/kg (intraperitoneal, mouse)[9], 435 mg/kg (oral, rat)

Experimental Protocols

Pentachloropyridine is a significant building block in organic synthesis, particularly for producing pesticides and pharmaceutical intermediates.[9][11] The following sections detail documented experimental protocols for its synthesis and further reaction.

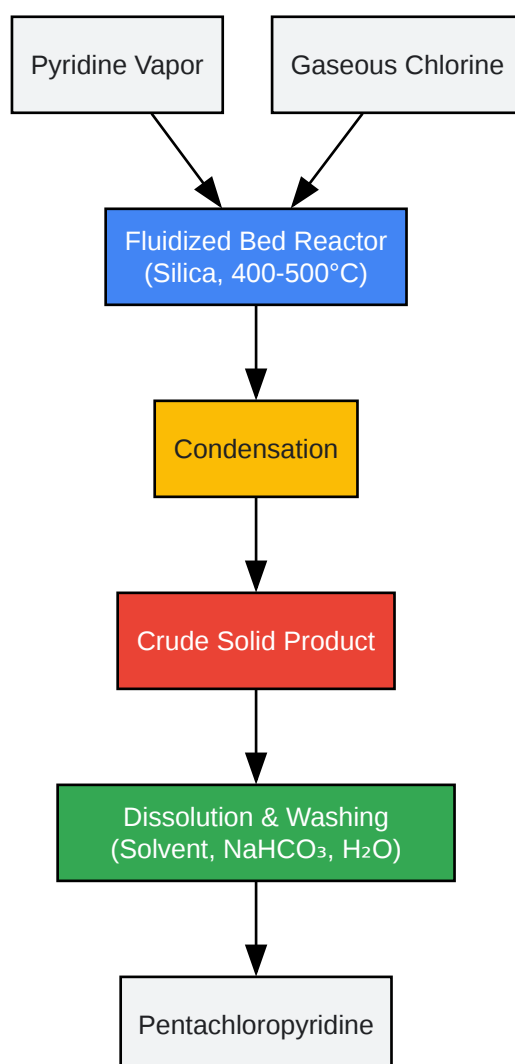
Synthesis of Pentachloropyridine via Vapor-Phase Chlorination

Pentachloropyridine can be synthesized by the direct electrophilic substitution reaction between pyridine and chlorine, often in the vapor phase at high temperatures.[12][13]

Methodology:

- **Reaction Setup:** Pyridine is vaporized in a stream of an inert gas, such as nitrogen.[14]
- **Reactant Mixing:** The vaporized pyridine is continuously mixed with pre-heated gaseous chlorine within a fluidized bed reactor containing a material like microspheroidal silica.[14]

- **Reaction Conditions:** The reaction is maintained at a high temperature, typically in the range of 400°C to 500°C.[14] The molar ratio of chlorine to pyridine is kept high, for instance, between 5 and 8 moles of chlorine per mole of pyridine.[14]
- **Product Collection:** The reaction products are collected by condensation.[14]
- **Purification:** The crude solid product is dissolved in a solvent like trichloroethylene or chloroform. The solution is then washed with sodium bicarbonate solution and water, and subsequently dried over anhydrous sodium sulfate. The solvent is removed by distillation, and the residual product is further purified by distillation to isolate **pentachloropyridine**.[14]



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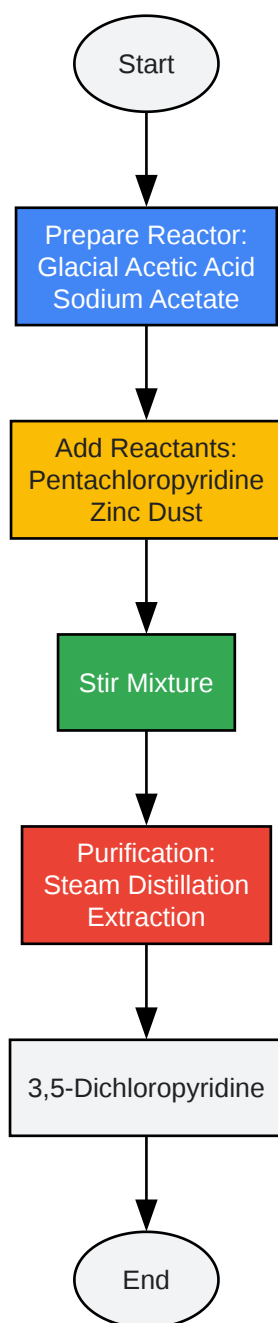
Caption: Vapor-phase synthesis of **Pentachloropyridine**.

Reductive Dechlorination of Pentachloropyridine

Pentachloropyridine can serve as a starting material for the synthesis of less chlorinated pyridines, such as 3,5-dichloropyridine, through reductive dechlorination.[\[15\]](#)

Methodology:

- **Reaction Setup:** A suitable reactor is equipped with a stirrer, reflux condenser, and a temperature probe.[\[15\]](#)
- **Solvent and Buffer:** Glacial acetic acid and sodium acetate are added to the reactor.[\[15\]](#)
- **Addition of Reactants:** **Pentachloropyridine** is added to the acidic solution, followed by the addition of zinc metal dust.[\[15\]](#)
- **Reaction Execution:** The reaction mixture is stirred, and the progress is monitored.
- **Work-up and Purification:** Upon completion, the product is typically purified through steam distillation followed by extraction with a solvent like dichloromethane. The organic layer is then dried, and the solvent is removed to yield the dechlorinated product.[\[15\]](#)



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Caption: Workflow for reductive dechlorination of **Pentachloropyridine**.

Analytical Methods

The analysis of **pentachloropyridine** and related compounds typically relies on chromatographic techniques. Gas chromatography (GC) is a common method for the determination of pyridine and its derivatives.^[16] For enhanced sensitivity and specificity, GC is

often coupled with mass spectrometry (GC-MS).[16] Sample preparation for environmental or biological matrices may involve purge-and-trap techniques or collection on a solid sorbent followed by thermal desorption.[16]

Safety and Handling

Pentachloropyridine is classified as harmful if swallowed and is an irritant to the skin, eyes, and respiratory tract.[10][17] It is also very toxic to aquatic life with long-lasting effects.[5] When handling this compound, appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be worn.[17] Work should be conducted in a well-ventilated area.[17]

Disclaimer: This document is intended for informational purposes for a qualified scientific audience and does not constitute a safety data sheet. Always consult the relevant safety data sheet (SDS) before handling **pentachloropyridine**. [8][10][17][18][19]

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